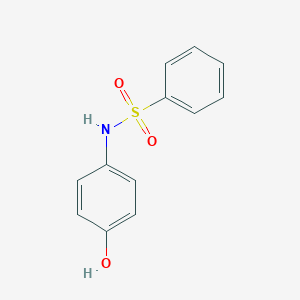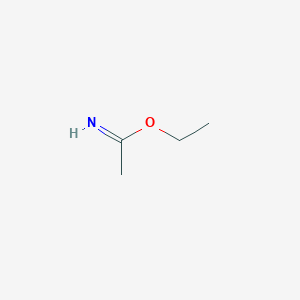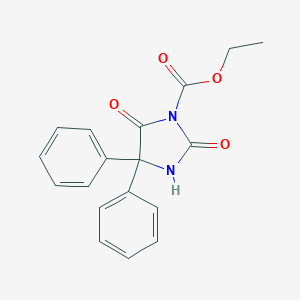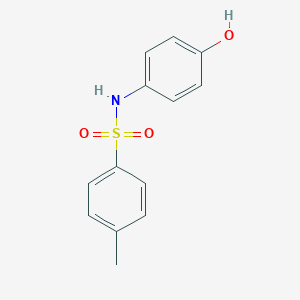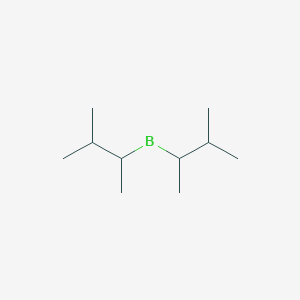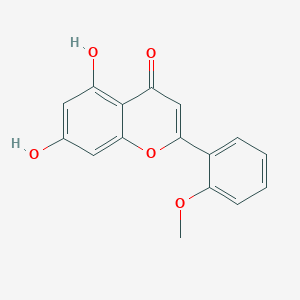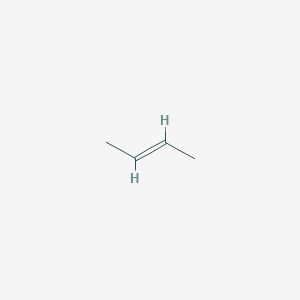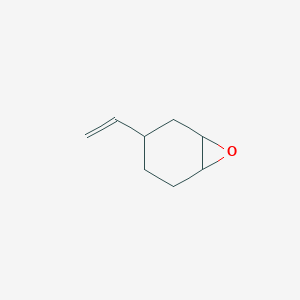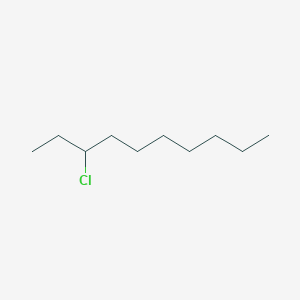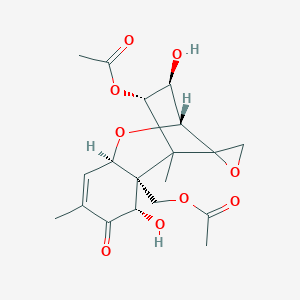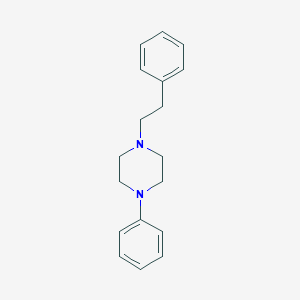
Piperazine, 1-phenethyl-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-phenethyl-4-phenyl- is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and other organic solvents. Piperazine, 1-phenethyl-4-phenyl- has been used in a wide range of research studies due to its unique properties and effects on the body. In
Mecanismo De Acción
The exact mechanism of action of piperazine, 1-phenethyl-4-phenyl- is not fully understood. However, it is believed to act on the central nervous system by increasing the levels of certain neurotransmitters, including dopamine and serotonin. This increase in neurotransmitter levels is thought to be responsible for the therapeutic effects of piperazine, 1-phenethyl-4-phenyl-.
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1-phenethyl-4-phenyl- has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase dopamine and serotonin levels, which can improve mood and reduce symptoms of depression and anxiety. Piperazine, 1-phenethyl-4-phenyl- has also been shown to have antioxidant properties, which can protect against oxidative stress and reduce the risk of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using piperazine, 1-phenethyl-4-phenyl- in lab experiments is its well-established synthesis method. This makes it easy to obtain and use in research studies. Additionally, piperazine, 1-phenethyl-4-phenyl- has been shown to have a wide range of potential therapeutic effects, making it useful for exploring the mechanisms of action of various drugs.
However, there are also limitations to using piperazine, 1-phenethyl-4-phenyl- in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of studies. Additionally, piperazine, 1-phenethyl-4-phenyl- has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are many potential future directions for research involving piperazine, 1-phenethyl-4-phenyl-. One area of research could focus on exploring the mechanisms of action of piperazine, 1-phenethyl-4-phenyl- and how it affects neurotransmitter levels in the brain. Another area of research could focus on developing new drugs based on the structure of piperazine, 1-phenethyl-4-phenyl-. Additionally, more studies could be conducted to explore the safety and efficacy of piperazine, 1-phenethyl-4-phenyl- in humans.
Conclusion
Piperazine, 1-phenethyl-4-phenyl- is a chemical compound that has been used in a wide range of scientific research studies. It has potential therapeutic effects on a variety of conditions, including Parkinson's disease, depression, and anxiety. Piperazine, 1-phenethyl-4-phenyl- has a well-established synthesis method and has been shown to have a wide range of potential therapeutic effects, making it useful for exploring the mechanisms of action of various drugs. However, more research is needed to fully understand the mechanisms of action of piperazine, 1-phenethyl-4-phenyl- and its safety and efficacy in humans.
Métodos De Síntesis
Piperazine, 1-phenethyl-4-phenyl- can be synthesized through a multistep process involving the reaction of benzaldehyde with nitroethane, followed by reduction of the nitro group to an amine. The amine is then reacted with piperazine to produce piperazine, 1-phenethyl-4-phenyl-. This synthesis method has been well-established and is commonly used in scientific research.
Aplicaciones Científicas De Investigación
Piperazine, 1-phenethyl-4-phenyl- has been used in a wide range of scientific research studies. It has been shown to have potential therapeutic effects on a variety of conditions, including Parkinson's disease, depression, and anxiety. Piperazine, 1-phenethyl-4-phenyl- has also been used in studies exploring the mechanisms of action of various drugs and their effects on the body.
Propiedades
Número CAS |
1033-68-7 |
|---|---|
Nombre del producto |
Piperazine, 1-phenethyl-4-phenyl- |
Fórmula molecular |
C18H22N2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1-phenyl-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C18H22N2/c1-3-7-17(8-4-1)11-12-19-13-15-20(16-14-19)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Clave InChI |
AMIUKHHHHJYBCP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
1033-68-7 |
Sinónimos |
1-Phenethyl-4-phenylpiperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




